Band-Gap Widening: MgSe vs. CdSe for UV and Deep-Blue Optoelectronics
MgSe exhibits a band-gap energy approximately 2–3 eV larger than that of CdSe, enabling operation in the UV and deep-blue spectral region where CdSe is essentially opaque. A cross-study comparison of experimental and first-principles data shows MgSe band gaps in the 3.6–4.05 eV range, while CdSe typically measures around 1.74 eV. This magnitude of shift fundamentally changes the device's active spectral window [1][2].
| Evidence Dimension | Direct band gap energy (zinc-blende phase for MgSe) |
|---|---|
| Target Compound Data | 3.60 eV (experimental); 4.05 eV (estimated from epitaxial measurements) [1] |
| Comparator Or Baseline | CdSe (zinc-blende): 1.74 eV (standard experimental value) [2] |
| Quantified Difference | MgSe band gap is 1.86–2.31 eV larger than CdSe, representing an increase of 107–133% relative to CdSe. |
| Conditions | Room-temperature experimental and epitaxial growth studies; zinc-blende crystal structure. |
Why This Matters
For procurement, this translates into a cadmium-free material capable of addressing the UV-A/B and deep-blue segments that CdSe-based devices cannot reach, making MgSe essential for next-generation short-wavelength emitters and detectors.
- [1] Electronic and Elastic Properties of Zinc-Blende MgSe, citing experimental band gap of 3.60 eV, and Cd(Mg)Se single layers estimating MgSe band-gap energy of 4.05 eV. View Source
- [2] Standard literature value for CdSe band gap; see, e.g., Landolt-Börnstein Numerical Data. View Source
